molecular formula C18H23N5O4 B6491057 1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- CAS No. 923233-32-3

1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo-

Cat. No.: B6491057
CAS No.: 923233-32-3
M. Wt: 373.4 g/mol
InChI Key: IWZSUAJFFALGRR-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a selective agonist for delta opioid receptors . The spirocyclic framework provides a rigid structure that can interact with biological targets in a specific manner, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the acetamide and acetylamino groups . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- lies in its specific functional groups that enhance its binding affinity and selectivity for delta opioid receptors. This makes it a promising candidate for drug development targeting pain and other neurological disorders .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-12(24)19-13-3-5-14(6-4-13)20-15(25)11-23-9-7-18(8-10-23)16(26)22(2)17(27)21-18/h3-6H,7-11H2,1-2H3,(H,19,24)(H,20,25)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZSUAJFFALGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127310
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-32-3
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923233-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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